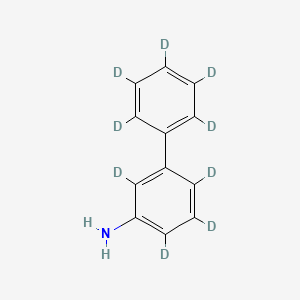

3-Aminobiphenyl-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminobiphenyl-d9 is a deuterium-labeled compound that is a product of smoking tobacco . It has a molecular weight of 178.28 and a molecular formula of C12H2D9N .

Synthesis Analysis

3-Aminobiphenyl-d9 is a deuterium-labeled compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of 3-Aminobiphenyl-d9 is represented by the formula C12H2D9N . The compound has a molecular weight of 178.28 .Chemical Reactions Analysis

The common denominator of aromatic amines like 3-Aminobiphenyl-d9 is an amino-group bound to an aromatic system. The chemical reactivity of this amino group depends on the mesomeric interaction with the aromatic system, which is determined by further substituents and steric factors .Physical And Chemical Properties Analysis

3-Aminobiphenyl-d9 has a molecular weight of 178.28 and a molecular formula of C12H2D9N . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Ecotoxicological Evaluation of 4-Aminobiphenyl : This study investigated the toxic effects of 4-aminobiphenyl (4-ABP) using various ecotoxicological models, including Daphnia magna, zebrafish embryos, and mammalian cell bioassays. The findings reveal that 4-ABP is toxic to both aquatic organisms and mammalian cells. The study highlights the limitations of single models in assessing the harmful effects of such compounds and emphasizes the need for a comprehensive test battery for accurate environmental impact assessment (Cheng Jiangning et al., 2004).

In Vitro Cytogenetic Activity of 3-Amino-4-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-Dioxide : This research focused on the cytotoxic and genotoxic effects of a five-membered cyclosulfamide derivative on human lymphocytes. The study utilized chromosomal aberration (CA) and micronucleus (MN) tests to assess the genotoxicity of the compound. The results indicated cytotoxic, cytostatic, and genotoxic potential of the compound on human peripheral blood lymphocyte cultures (Zülal Atlı Şekeroğlu et al., 2019).

DNA Adducts in Target and Nontarget Tissues of 3,2'-Dimethyl-4-Aminobiphenyl in Rats : This study explored the formation of DMAB-DNA adducts in rats and their relationship to tumorigenicity. The research utilized immunohistochemical procedures and ELISA to investigate DMAB-DNA adduct formation. The findings suggest that DNA adduct formation itself does not determine the carcinogenic organotropism of DMAB, and other factors like cell proliferation and promotion by exogenous agents may play crucial roles (T. Shirai et al., 1994).

Mecanismo De Acción

Target of Action

3-Aminobiphenyl-d9 is a deuterium-labeled compound It’s worth noting that deuterium-labeled compounds are often used as tracers in the drug development process .

Mode of Action

The incorporation of deuterium (heavy hydrogen) into drug molecules has been known to potentially affect the interaction of the drug with its targets . This is due to the fact that deuterium forms stronger bonds than hydrogen, which can alter the metabolic stability of the drug .

Biochemical Pathways

The use of deuterium in drug molecules can influence the drug’s pharmacokinetic and metabolic profiles .

Pharmacokinetics

It’s known that the substitution of hydrogen with deuterium in drug molecules can impact their pharmacokinetics . This is because deuterium forms stronger bonds than hydrogen, which can slow down the rate of metabolism, potentially leading to increased bioavailability .

Result of Action

The use of deuterium in drug molecules can potentially affect the drug’s efficacy and safety profile by altering its pharmacokinetic and metabolic profiles .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of deuterium-labeled compounds .

Safety and Hazards

Propiedades

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-LOIXRAQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])N)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661774 |

Source

|

| Record name | (~2~H_9_)[1,1'-Biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020718-93-7 |

Source

|

| Record name | (~2~H_9_)[1,1'-Biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.